molecular formula C18H24N4O3 B11038315 N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

Cat. No.: B11038315
M. Wt: 344.4 g/mol
InChI Key: XDFAHJXZTGMGPB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a morpholine ring, a tetrahydropyrimidinone moiety, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Ethylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism/antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the morpholine ring may enhance its solubility and bioavailability, while the tetrahydropyrimidinone core could contribute to its stability and reactivity.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C18H24N4O3/c1-2-13-3-5-15(6-4-13)20-16(23)11-14-12-19-18(21-17(14)24)22-7-9-25-10-8-22/h3-6,14H,2,7-12H2,1H3,(H,20,23)(H,19,21,24)

InChI Key

XDFAHJXZTGMGPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2CN=C(NC2=O)N3CCOCC3

Origin of Product

United States

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